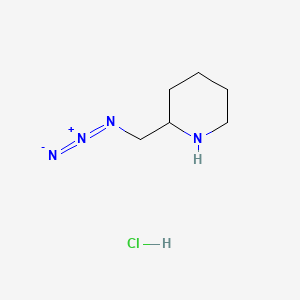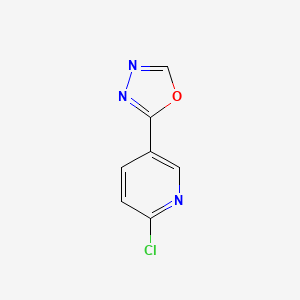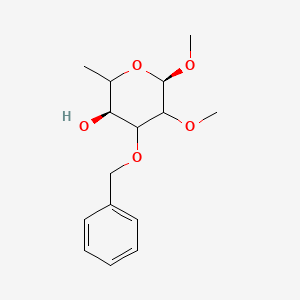
Isosclareol Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isosclareol Diacetate is a chemical compound with the molecular formula C24H40O4 and a molecular weight of 392.57. It is a derivative of sclareol, a labdane-type diterpene, and is known for its applications in various fields, including pharmaceuticals and fragrance industries .
Métodos De Preparación
Isosclareol Diacetate can be synthesized through several methods. One common synthetic route involves the use of dichloro bis(acetonitrile) palladium (II) in tetrahydrofuran at 25°C for 4 hours . Another method involves the isomerization of sclareol diacetate induced by the PdCl2•(MeCN)2 complex, followed by oxidative ozonolysis or scission with KMnO4 . These methods yield high purity and efficiency, making them suitable for industrial production.
Análisis De Reacciones Químicas
Isosclareol Diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like KMnO4, leading to the formation of acetoxy ketone derivatives.
Reduction: Reduction reactions can be performed to convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions where acetoxy groups are replaced by other functional groups.
Common reagents used in these reactions include palladium complexes, KMnO4, and various organic solvents like tetrahydrofuran . The major products formed from these reactions are typically derivatives of the original compound, such as acetoxy ketones and alcohols.
Aplicaciones Científicas De Investigación
Isosclareol Diacetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Isosclareol Diacetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the methylerythritol-phosphate (MEP) pathway, which is crucial for the biosynthesis of diterpenes . This pathway involves the conversion of isopentenyl diphosphate (IPP) to sclareol, which is then acetylated to form this compound .
Comparación Con Compuestos Similares
Isosclareol Diacetate can be compared with other similar compounds such as:
Sclareol: The parent compound from which this compound is derived.
Linalyl Acetate: Another compound produced through the MEP pathway, used in the fragrance industry.
Ambroxide: A derivative of sclareol, widely used in perfumes for its ambergris-like scent.
Propiedades
Fórmula molecular |
C15H22O5 |
|---|---|
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
(3S,6R)-5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol |
InChI |
InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3/t10?,12-,13?,14?,15+/m0/s1 |
Clave InChI |
DNQLPGZLKBRKSP-ZZPPHSGWSA-N |
SMILES isomérico |
CC1[C@@H](C(C([C@@H](O1)OC)OC)OCC2=CC=CC=C2)O |
SMILES canónico |
CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


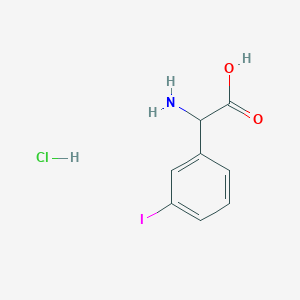
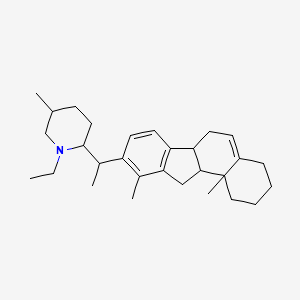
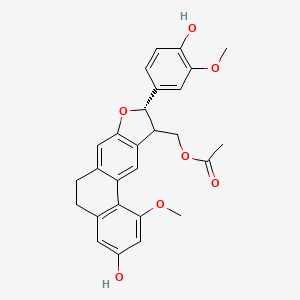
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)

![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
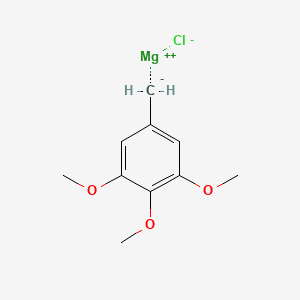

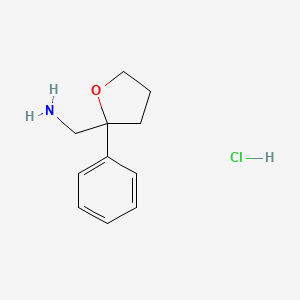
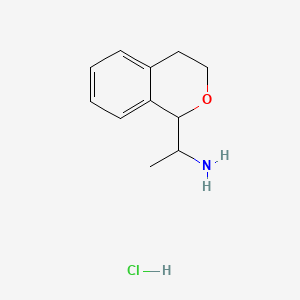
![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)
